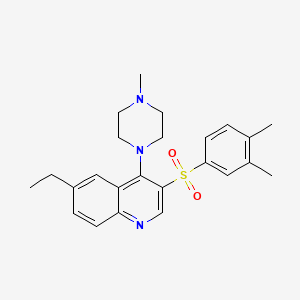![molecular formula C21H18N6OS B2838892 1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 894055-66-4](/img/structure/B2838892.png)
1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It contains several functional groups and rings, including a pyridine ring, a triazole ring, a pyridazine ring, and a tetrahydroquinoline ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthetic route for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray crystallography . The structure is likely to be influenced by the ability of the molecule to form hydrogen bonds and specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often studied in the context of their potential as synthetic intermediates and promising pharmaceuticals . The exact reactions that this specific compound can undergo would depend on its molecular structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like NMR and IR spectroscopy . The exact properties of this specific compound would depend on its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
These compounds are derived from complex synthetic routes involving reactions with various bifunctional compounds and hydrazine hydrates, leading to the formation of novel heterocyclic systems. For instance, Kamal et al. (2011) discuss the synthesis of pyrazolothienotetrahydroisoquinoline and triazolothienotetrahydroisoquinoline derivatives, which were evaluated as antimicrobial agents due to their structure-activity relationship Kamal, Radwan, & Zaki, 2011. Similarly, Deady and Devine (2004) reported on the synthesis and reactivity of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives, showcasing the versatility of these compounds in chemical transformations Deady & Devine, 2004.
Biological Activities
The synthesized compounds have been evaluated for various biological activities, including antimicrobial and antitumor effects. Paronikyan et al. (2019) developed a procedure for synthesizing 1-hydrazinyl-3-arylamino-tetrahydroisoquinolines, which were converted into new heterocyclic systems with potential antimicrobial activity Paronikyan, Dashyan, Mamyan, Tamazyan, & Ayvazyan, 2019. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings to evaluate their binding energies on target proteins, indicating potential antimicrobial and antioxidant activity Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.
Antimicrobial and Antitumor Evaluation
Abbas et al. (2011) synthesized seven series of pyrimidoquinoline derivatives, some of which showed high activity against bacteria and fungi. These compounds were also evaluated for anticancer activity, displaying growth inhibition in human cancer cell lines Abbas, Hafez, & El-Gazzar, 2011. Farag et al. (2012) reported on the synthesis of quinazolinone derivatives assessed for their anti-inflammatory and analgesic activity, contributing to the potential therapeutic applications of these compounds Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.
Wirkmechanismus
The mechanism of action of similar compounds often involves interactions with different target receptors . For example, some compounds are known to inhibit c-Met kinase . The exact mechanism of action for this specific compound would depend on its molecular structure and the biological system in which it is used.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-13-5-7-15-6-1-2-9-18(15)26)14-29-21-24-23-19-11-10-17(25-27(19)21)16-8-3-4-12-22-16/h1-4,6,8-12H,5,7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGVSLUYNHTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)
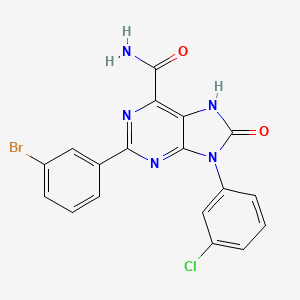
![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
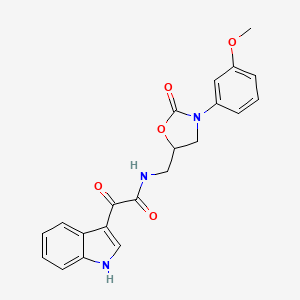
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
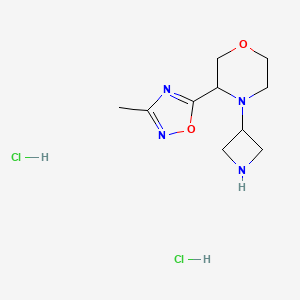
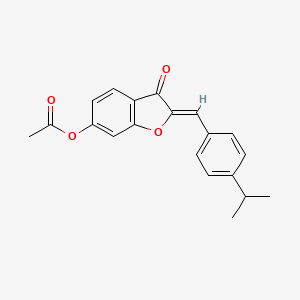
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)
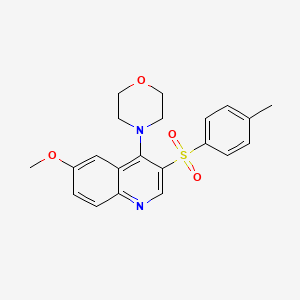
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
